molecular formula C8H6INOS B1408519 2-Iodo-4-methoxybenzothiazole CAS No. 1188108-53-3

2-Iodo-4-methoxybenzothiazole

Cat. No. B1408519
CAS RN: 1188108-53-3
M. Wt: 291.11 g/mol
InChI Key: PGDMHMXYOYWZBF-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxybenzothiazole is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 . It is a derivative of benzothiazole .


Synthesis Analysis

The synthesis of 2-Iodo-4-methoxybenzothiazole involves a Cu-catalyzed cyanation process . This process uses K4[Fe(CN)6] as a source of cyanide and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as a catalyst . This approach is scalable and can be practiced with operational benign .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methoxybenzothiazole is available as a 2D Mol file or as a computed 3D SD file . The most stable conformation of 2-Iodo-4-methoxybenzothiazole was delineated using the density functional theory (DFT)/B3LYP method with 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The Cu-catalyzed cyanation of 2-Iodo-4-methoxybenzothiazole for the synthesis of 2-cyano-6-methoxybenzothiazole was introduced . K4[Fe(CN)6] was applied as a source of cyanide, and CuI in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) was used as part of the catalyst system .


Physical And Chemical Properties Analysis

2-Iodo-4-methoxybenzothiazole is insoluble in water . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Organic Synthesis

IMBT is valuable in organic synthesis, particularly in the construction of benzoxazole derivatives through catalytic processes .

Catalysis

It can act as a substrate in catalyzed reactions, such as the Cu-catalyzed cyanation of benzothiazoles .

Material Science

Due to its unique properties, IMBT might be used in the development of new materials with specific desired characteristics.

Safety and Hazards

When heated to decomposition, 2-Iodo-4-methoxybenzothiazole emits very toxic fumes of NOx and SOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

Future Directions

Benzothiazole and its derivatives, including 2-Iodo-4-methoxybenzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-iodo-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDMHMXYOYWZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methoxybenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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